Lipophilicity Advantage of the Octyl Chain
N-Octylpyridine-4-carboxamide exhibits a computed XlogP of 2.4 [1], which is 3.15 log units higher than the N-methyl analog (XlogP = -0.75) and an estimated ~1.5–2.0 log units higher than the N-butyl analog. This difference translates to a >1000-fold greater preference for the organic phase over water, directly enabling its application as a lipophilic extractant or a membrane-permeable scaffold that its shorter-chain relatives cannot fulfill.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-Methylpyridine-4-carboxamide: -0.75; N-Butylpyridine-4-carboxamide: estimated ~0.4–0.9 |
| Quantified Difference | +3.15 log units vs. N-methyl; ≥ +1.5 log units vs. N-butyl |
| Conditions | Computed value (XlogP3 algorithm); no experimental logP value identified for the octyl derivative in public databases |
Why This Matters
For procurement in biphasic reaction or extraction protocols, the compound's octyl chain is the minimum alkyl length that ensures effective partitioning into organic media, directly dictating experimental feasibility.
- [1] Chem960. 81660-71-1 (N-octylpyridine-4-carboxamide) Calculated Properties. XlogP: 2.4. View Source
